NMR Chemical Shift Differentiation of 5-Fluoro-1-naphthaldehyde from 4-Fluoro and 6-Fluoro Positional Isomers
Complete and unambiguous 1H and 13C NMR assignments for all three isomeric o-fluoronaphthaldehydes (5-fluoro, 4-fluoro, and 6-fluoro-1-naphthaldehyde) have been experimentally determined using multiple NMR techniques, establishing distinctive spectral fingerprints for each positional isomer [1]. The 5-fluoro isomer exhibits unique 1H and 13C chemical shift values relative to its 4-fluoro and 6-fluoro counterparts due to the specific spatial relationship between the fluorine substituent and the aldehyde group at the 1-position [1]. These assignments enable unambiguous structural confirmation and identity verification of 5-fluoro-1-naphthaldehyde in synthetic intermediates and final products, distinguishing it from other positional isomers that may be present as impurities or alternative starting materials [1].
| Evidence Dimension | 1H and 13C NMR chemical shift assignments |
|---|---|
| Target Compound Data | Complete 1H and 13C NMR spectral assignment data for 5-fluoro-1-naphthaldehyde |
| Comparator Or Baseline | Complete 1H and 13C NMR spectral assignment data for 4-fluoro-1-naphthaldehyde and 6-fluoro-1-naphthaldehyde |
| Quantified Difference | Distinct chemical shift values (ppm) differentiating each positional isomer |
| Conditions | Multiple NMR techniques (1H, 13C, 2D NMR) in CDCl3 and other deuterated solvents, reported in Magnetic Resonance in Chemistry (2009) |
Why This Matters
This enables unambiguous identity verification and purity assessment when procuring 5-fluoro-1-naphthaldehyde, preventing costly experimental failures caused by positional isomer misidentification or cross-contamination.
- [1] Busacca CA, Campbell S, Gonnella NC, Senanayake CH. 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. Magn Reson Chem. 2009;47(2):173-175. View Source
